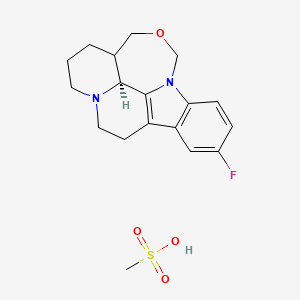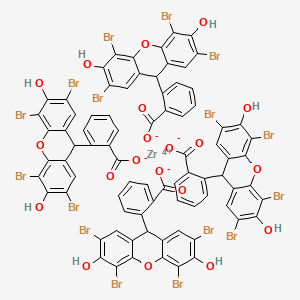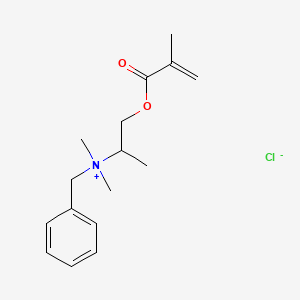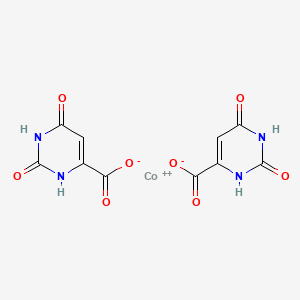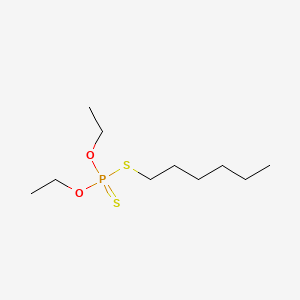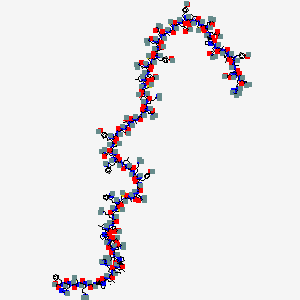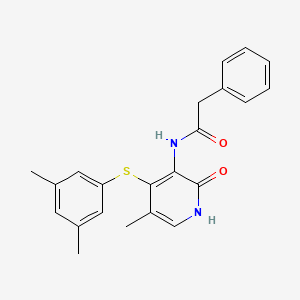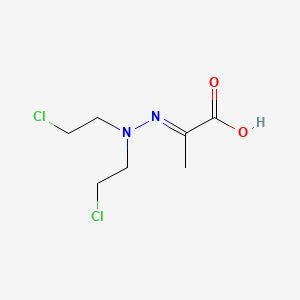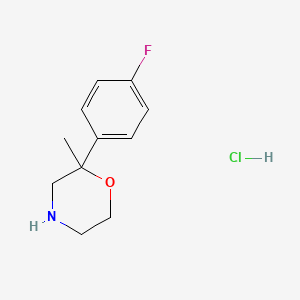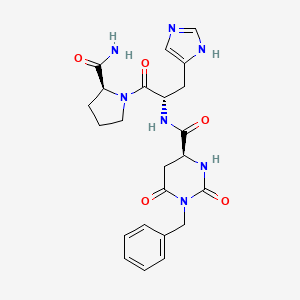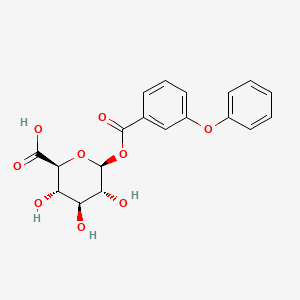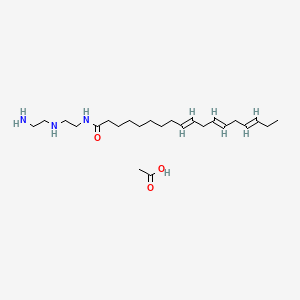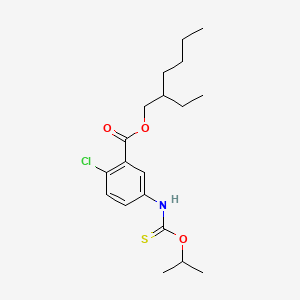
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from the condensation of 3-hydroxy-p-anisaldehyde and p-bromophenylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone typically involves the reaction between 3-hydroxy-p-anisaldehyde and p-bromophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone product. The reaction can be represented as follows:
3-Hydroxy-p-anisaldehyde+p-Bromophenylhydrazine→3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Substitution: Substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: A related compound with similar structural features.
p-Anisaldehyde: Another aldehyde derivative with comparable chemical properties.
p-Bromophenylhydrazine: The hydrazine counterpart used in the synthesis of the hydrazone.
Uniqueness
3-Hydroxy-p-anisaldehyde (p-bromophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
27246-76-0 |
|---|---|
Molekularformel |
C14H13BrN2O2 |
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
5-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-14-7-2-10(8-13(14)18)9-16-17-12-5-3-11(15)4-6-12/h2-9,17-18H,1H3/b16-9+ |
InChI-Schlüssel |
HNTZYKLJVVEGBC-CXUHLZMHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)Br)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


